Cas no 2918931-20-9 (2-(6-Bromo-3-chloro-2-methoxyphenyl)-1,3-dioxolane)
2-(6-Bromo-3-chloro-2-methoxyphenyl)-1,3-dioxolane Chemical and Physical Properties
Names and Identifiers
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- MFCD34772434
- 2-(6-Bromo-3-chloro-2-methoxyphenyl)-1,3-dioxolane
- 2918931-20-9
-
- Inchi: 1S/C10H10BrClO3/c1-13-9-7(12)3-2-6(11)8(9)10-14-4-5-15-10/h2-3,10H,4-5H2,1H3
- InChI Key: CDIHCMYCQBZERN-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=C1C1OCCO1)OC)Cl
Computed Properties
- Exact Mass: 291.95018g/mol
- Monoisotopic Mass: 291.95018g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 27.7Ų
2-(6-Bromo-3-chloro-2-methoxyphenyl)-1,3-dioxolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB611982-250mg |
2-(6-Bromo-3-chloro-2-methoxyphenyl)-1,3-dioxolane; . |
2918931-20-9 | 250mg |
€355.80 | 2024-07-19 | ||
| abcr | AB611982-1g |
2-(6-Bromo-3-chloro-2-methoxyphenyl)-1,3-dioxolane; . |
2918931-20-9 | 1g |
€659.60 | 2024-07-19 | ||
| abcr | AB611982-5g |
2-(6-Bromo-3-chloro-2-methoxyphenyl)-1,3-dioxolane; . |
2918931-20-9 | 5g |
€2218.40 | 2024-07-19 |
2-(6-Bromo-3-chloro-2-methoxyphenyl)-1,3-dioxolane Suppliers
2-(6-Bromo-3-chloro-2-methoxyphenyl)-1,3-dioxolane Related Literature
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on 2-(6-Bromo-3-chloro-2-methoxyphenyl)-1,3-dioxolane
Introduction to 2-(6-Bromo-3-chloro-2-methoxyphenyl)-1,3-dioxolane (CAS No. 2918931-20-9)
2-(6-Bromo-3-chloro-2-methoxyphenyl)-1,3-dioxolane (CAS No. 2918931-20-9) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a 6-bromo, 3-chloro, and 2-methoxyphenyl substituent attached to a 1,3-dioxolane ring. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
The synthesis of 2-(6-Bromo-3-chloro-2-methoxyphenyl)-1,3-dioxolane typically involves multi-step reactions, starting from readily available starting materials such as 6-bromo-3-chloro-2-methoxybenzaldehyde. The formation of the dioxolane ring is often achieved through an intramolecular cyclization reaction, which can be catalyzed by various reagents, including acid catalysts or metal complexes. The choice of catalyst and reaction conditions plays a crucial role in the yield and purity of the final product.
In recent years, significant advancements have been made in understanding the biological activities of compounds with similar structures to 2-(6-Bromo-3-chloro-2-methoxyphenyl)-1,3-dioxolane. Research has shown that such compounds exhibit a range of pharmacological effects, including anti-inflammatory, antitumor, and antimicrobial activities. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of 6-bromo-3-chloro-2-methoxyphenyl compounds demonstrated potent inhibitory effects on cancer cell proliferation by targeting specific signaling pathways.
The structural diversity and functional group flexibility of 2-(6-Bromo-3-chloro-2-methoxyphenyl)-1,3-dioxolane make it an attractive candidate for further chemical modifications. These modifications can be tailored to enhance specific biological activities or improve pharmacokinetic properties such as solubility, stability, and bioavailability. For example, introducing additional substituents on the phenyl ring or modifying the dioxolane ring can lead to compounds with enhanced therapeutic potential.
In addition to its potential as a pharmaceutical intermediate, 2-(6-Bromo-3-chloro-2-methoxyphenyl)-1,3-dioxolane has also been explored for its use in materials science and organic synthesis. The dioxolane ring is known for its ability to form stable complexes with various metals, which can be utilized in catalytic processes or as building blocks for advanced materials. Recent studies have shown that dioxolane-containing compounds can serve as efficient ligands in transition metal-catalyzed reactions, leading to improved yields and selectivities.
The environmental impact of chemicals like 2-(6-Bromo-3-chloro-2-methoxyphenyl)-1,3-dioxolane is another important consideration in their development and application. Researchers are increasingly focusing on green chemistry approaches to synthesize such compounds with minimal environmental footprint. This includes the use of eco-friendly solvents, catalysts derived from renewable sources, and processes that minimize waste generation.
In conclusion, 2-(6-Bromo-3-chloro-2-methoxyphenyl)-1,3-dioxolane (CAS No. 2918931-20-9) is a versatile compound with significant potential in various fields of chemistry and biology. Its unique structure and chemical properties make it a valuable intermediate in pharmaceutical research and development. Ongoing research continues to uncover new applications and optimizations for this compound, highlighting its importance in modern scientific endeavors.
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